Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate involves several steps. One common method includes the reaction of indole derivatives with ethyl chloroformate in the presence of a base. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research into its therapeutic potential includes its use as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Used in organic synthesis and as an intermediate in pharmaceutical production. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is derived from the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis of this compound typically involves the esterification of 6-hydroxyindole derivatives. Various synthetic routes have been explored, focusing on optimizing yields and reducing by-products.
1. Antiviral Properties
Recent studies have highlighted the antiviral properties of indole derivatives against neurotropic alphaviruses, such as the Western equine encephalitis virus (WEEV). This compound has shown promise in inhibiting viral replication. In a study involving a WEEV replicon assay, modifications to the indole structure led to significant improvements in potency, indicating that this compound may serve as a lead for developing antiviral agents .
2. Neuroprotective Effects
Research indicates that compounds with indole structures can exert neuroprotective effects. This compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent. Studies have demonstrated that certain analogs can achieve higher plasma drug levels and longer half-lives in biological systems, suggesting favorable pharmacokinetics for neurological applications .
3. Anti-inflammatory Activity
Indole derivatives have been associated with anti-inflammatory properties. This compound may inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production and subsequent inflammation. This mechanism is crucial in conditions like neuroinflammation and could provide therapeutic benefits in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. SAR studies indicate that:
- Substituents at the C3 position : Smaller groups such as methyl or hydrogen are preferred for maintaining activity.
- Halogenation at the C5 position : Fluoro or chloro substitutions can enhance potency but must be balanced against toxicity.
Table 1 summarizes key findings from SAR studies related to indole derivatives:
Compound | Substituent | Activity (IC50) | Notes |
---|---|---|---|
Compound A | Diethylamino at C4 | 79 nM | Most potent in series |
Compound B | Methyl at C3 | 212 nM | Moderate potency |
Compound C | Fluoro at C5 | 484 nM | Increased toxicity observed |
Case Study 1: Antiviral Efficacy
In a controlled study, this compound was tested against Sindbis virus in mice. The results showed that treatment with this compound led to significant reductions in viral load compared to untreated controls, demonstrating its potential as an antiviral agent .
Case Study 2: Neuroprotection
Another study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and preserved mitochondrial function, suggesting its utility in neurodegenerative disease models .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 6-hydroxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11-6-8-4-5-9(14)7-10(8)13(11)2/h4-7,14H,3H2,1-2H3 |
InChI Key |
XYFONSKUOHELDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)O |
Origin of Product |
United States |
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